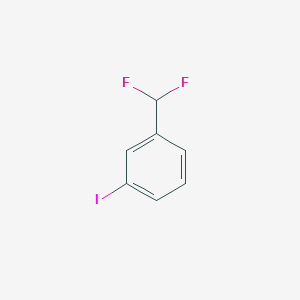

1-(Difluoromethyl)-3-iodobenzene

Description

Significance of Difluoromethylated Aromatic Compounds in Advanced Chemical Applications

Difluoromethylated aromatic compounds are a class of molecules that have garnered substantial attention across various sectors of the chemical industry. Their unique properties, imparted by the difluoromethyl group, make them valuable in the design of advanced materials, pharmaceuticals, and agrochemicals. acs.orgnih.gov The incorporation of the difluoromethyl moiety can significantly alter the electronic and steric properties of an aromatic ring, influencing its reactivity and intermolecular interactions.

In the realm of materials science, the introduction of difluoromethyl groups can enhance thermal and chemical stability, making these compounds suitable for high-performance polymers and liquid crystals. nih.gov The strong carbon-fluorine bonds contribute to this robustness, resisting degradation under harsh conditions. mdpi.com

Strategic Importance of the Difluoromethyl Group (–CF₂H) in Molecular Design

The difluoromethyl (–CF₂H) group holds a unique position in molecular design due to its distinct electronic and steric characteristics. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding as a donor. nih.govresearchgate.net This ability to form hydrogen bonds can be crucial for enhancing the binding affinity of a molecule to its biological target. nih.gov

Compared to the more common trifluoromethyl (–CF₃) group, the –CF₂H group offers a more moderate increase in lipophilicity. acs.org This nuanced modulation of a compound's properties allows for fine-tuning of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). acs.org The slightly acidic nature of the C-H bond in the difluoromethyl group also presents unique opportunities for chemical transformations. rsc.org

| Property | Description | Reference |

| Bioisostere | Acts as a substitute for hydroxyl, thiol, or amine groups. | nih.gov |

| Hydrogen Bonding | Can act as a hydrogen bond donor. | nih.govrsc.org |

| Lipophilicity | Moderately increases lipophilicity compared to a hydrogen atom. | acs.org |

| Metabolic Stability | Generally more stable than corresponding non-fluorinated analogues. | nih.gov |

Overview of Synthetic Challenges and Opportunities for Difluoromethylated Aryl Iodides

The synthesis of difluoromethylated aryl iodides, such as 1-(difluoromethyl)-3-iodobenzene, presents both challenges and opportunities for synthetic chemists. The direct introduction of a difluoromethyl group onto an aromatic ring can be a complex task. mdpi.com However, the development of new synthetic methodologies has expanded the toolkit available for these transformations.

One significant challenge lies in the selective and efficient formation of the C–CF₂H bond. mdpi.com Traditional methods often require harsh reaction conditions or the use of expensive and specialized reagents. mdpi.com

Despite these challenges, the presence of the iodide functional group on the aromatic ring of this compound opens up a vast array of synthetic possibilities. Aryl iodides are highly versatile intermediates in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.orgnih.gov This allows for the facile introduction of a wide range of substituents at the 3-position of the difluoromethylated benzene (B151609) ring, enabling the synthesis of a diverse library of complex molecules.

Recent advancements in catalysis have provided milder and more efficient methods for the difluoromethylation of aryl halides. acs.org Copper-mediated and palladium-catalyzed reactions have shown particular promise in this area. acs.orgacs.org For instance, the use of difluoromethyl 2-pyridyl sulfone in a nickel-catalyzed reductive coupling with aryl iodides provides a novel route to difluoromethylarenes. cas.cn

Contextualizing this compound within Organofluorine Chemistry Research

This compound serves as a key building block in the broader landscape of organofluorine chemistry research. beilstein-journals.org Its structure combines the desirable properties of the difluoromethyl group with the synthetic versatility of an aryl iodide. This makes it a valuable precursor for the synthesis of more complex fluorinated molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org

The study of compounds like this compound contributes to a deeper understanding of the fundamental principles of organofluorine chemistry. Research in this area continues to focus on developing more efficient and selective methods for the introduction of fluorine-containing functional groups and on exploring the unique properties and applications of the resulting molecules. rsc.org The ongoing investigation into the reactivity and utility of this compound and related compounds is expected to lead to the discovery of new chemical entities with enhanced performance characteristics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(difluoromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHDLSABVNCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Difluoromethyl 3 Iodobenzene Analogues

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metals, particularly palladium and copper, play a pivotal role in the formation of carbon-difluoromethyl (C-CF₂H) bonds. These catalysts facilitate the coupling of aryl precursors with a suitable difluoromethyl source, enabling the synthesis of a diverse range of difluoromethylated aromatic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the construction of C-C bonds, and its application has been extended to include C-CF₂H bond formation. These reactions often exhibit high efficiency and compatibility with a wide array of functional groups. mit.edunih.gov

Palladium-catalyzed cross-coupling reactions provide a direct route to difluoromethylated arenes from readily available aryl halides. nih.gov The choice of the organometallic difluoromethyl source and the ligand on the palladium catalyst are crucial for the success of these transformations.

One notable approach involves the use of aryldifluoromethyl trimethylsilanes (TMSCF₂Ar) as the difluoromethylating agent. nih.govescholarship.org The reaction of an aryl halide with TMSCF₂Ar in the presence of a palladium catalyst bearing a dialkylaryl phosphine (B1218219) ligand can lead to the formation of the desired diaryl difluoromethane (B1196922) product. nih.gov Computational studies have indicated that the reductive elimination step, which can be a significant barrier in similar reactions, is facilitated by the coordination of the difluorobenzyl π-system to the palladium center. nih.gov

Recent advancements have demonstrated the palladium-catalyzed difluoromethylation of aryl chlorides and bromides using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source. sci-hub.se Two effective catalyst systems have been identified for this transformation: Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂. sci-hub.se These methods are compatible with a range of aryl chlorides and bromides, including those with both electron-donating and electron-withdrawing substituents, as well as several heterocyclic systems. sci-hub.se

Table 1: Palladium-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide | Catalyst System | Difluoromethyl Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-4-chlorobenzene | Pd(dba)₂/BrettPhos | TMSCF₂H | 1-Butyl-4-(difluoromethyl)benzene | 88 | sci-hub.se |

| 1-Butyl-4-chlorobenzene | Pd(PtBu₃)₂ | TMSCF₂H | 1-Butyl-4-(difluoromethyl)benzene | 78 | sci-hub.se |

| Aryl Bromide | [Pd(allyl)Cl]₂/BrettPhos | TMSCF₂Ar | Diaryl difluoromethane | Good | escholarship.org |

| Electron-deficient Aryl Bromide | [Pd(allyl)Cl]₂/BrettPhos | TMSCF₂Ar | Diaryl difluoromethane | Moderate | escholarship.org |

Arylboronic acids and their esters are versatile precursors in palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed difluoromethylation of arylboronic acids is less common, they are key starting materials for generating other precursors suitable for such reactions.

For instance, a multi-step approach for the synthesis of ¹⁸F-difluoromethylarenes begins with arylboronic acids. rsc.orgnih.gov This method involves a copper-catalyzed cross-coupling of the arylboronic acid with ethyl bromofluoroacetate, followed by hydrolysis and a subsequent manganese-mediated ¹⁸F-fluorodecarboxylation. rsc.orgnih.gov Although this specific sequence does not directly involve palladium-catalyzed difluoromethylation, it highlights the utility of arylboronic acids in the synthesis of difluoromethylated arenes.

More directly, palladium-catalyzed cross-coupling reactions have been reported for the formation of diaryl difluoromethanes from arylboronic acids and aryldifluoromethyl electrophiles. escholarship.org However, these methods can require the synthesis of the electrophilic partner in multiple steps. escholarship.org

Copper-Catalyzed Difluoromethylation Strategies

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-based systems for difluoromethylation. These methods often utilize different difluoromethyl sources and can be particularly effective for aryl iodides.

A straightforward method for the synthesis of difluoromethylarenes involves the copper-mediated cross-coupling of aryl iodides with (difluoromethyl)trimethylsilane (TMSCF₂H). berkeley.eduscilit.com This reaction typically employs copper(I) iodide (CuI) as the catalyst and cesium fluoride (B91410) (CsF) as an activator. berkeley.edunih.gov The process is effective for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, providing the corresponding difluoromethylated products in high yields with good functional group compatibility. berkeley.edu

Mechanistic studies suggest that the reaction does not proceed through an aryl radical intermediate. nih.gov Interestingly, when deuterium-labeled TMSCF₂D is used, significant deuterium (B1214612) incorporation is observed at the position of the former iodide on the arene, indicating that a hydride transfer from the silane (B1218182) reagent may be involved in a competing reaction pathway, particularly for electron-deficient aryl iodides. nih.gov

Table 2: Copper-Catalyzed Difluoromethylation of Aryl Iodides with TMSCF₂H

| Aryl Iodide | Catalyst | Activator | Difluoromethyl Source | Product | Reference |

|---|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | CuI | CsF | TMSCF₂H | 1-Butyl-4-(difluoromethyl)benzene | nih.gov |

| 1-Chloro-3-iodobenzene | CuI | CsF | TMSCF₂H | 1-Chloro-3-(difluoromethyl)benzene | nih.gov |

| Aryl Iodides (various) | Copper catalyst | CsF | TMSCF₂H | Alkyl-CF₂H analogues | nih.gov |

(Difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane (B73695) and zinc dust or diethylzinc, are effective nucleophilic difluoromethyl sources in copper-catalyzed reactions. nih.govacs.org The copper-catalyzed difluoromethylation of aryl iodides with these zinc reagents proceeds efficiently without the need for additional ligands for the copper catalyst or activators for the zinc reagent. nih.govacs.orgresearchgate.net

The reaction is believed to proceed via transmetalation of the difluoromethyl group from the zinc reagent to the copper catalyst. acs.org ¹⁹F NMR studies have shown that this transmetalation can occur even at room temperature, leading to the formation of a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻. nih.govacs.org This cuprate is a key intermediate in the catalytic cycle. Aryl iodides bearing electron-withdrawing groups tend to react to give the difluoromethylated products in moderate to high yields. acs.org

This approach has also been extended to the difluoromethylation of alkyl iodides, where aryl radicals generated via copper catalysis can initiate the cleavage of the carbon-iodine bond, allowing the resulting alkyl radical to couple with the (difluoromethyl)zinc reagent. nih.govresearchgate.net

Table 3: Copper-Catalyzed Difluoromethylation with (Difluoromethyl)zinc Reagents

| Substrate | Catalyst | Difluoromethyl Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-iodobenzoate | CuI (stoichiometric) | (DMPU)₂Zn(CF₂H)₂ | Ethyl 2-(difluoromethyl)benzoate | 75 | acs.org |

| Aryl Iodides | Copper catalyst | (Difluoromethyl)zinc reagent | Difluoromethylated arenes | Moderate to High | nih.gov |

| Alkyl Iodides | Copper catalyst | (Difluoromethyl)zinc reagent | Alkyl difluoromethanes | Not specified | nih.gov |

Other Transition Metal-Mediated Approaches

Metal-Free and Organocatalytic Syntheses

In recent years, visible-light-induced photoredox catalysis has become a prominent strategy for the generation of radical species under mild conditions. In the context of difluoromethylation, hypervalent iodine(III) reagents have proven to be effective precursors for the difluoromethyl radical. researchgate.netresearchgate.netnih.govbohrium.comacs.orgresearchgate.net

An environmentally friendly, photocatalyzed three-component reaction between quinoxalinones, alkenes, and newly designed difluoroiodane(III) reagents has been developed. nih.govbohrium.comacs.org This method provides a wide range of difluoroalkyl-substituted quinoxaline-2(1H)-ones in moderate to excellent yields under mild conditions. nih.govbohrium.comacs.org Experimental evidence supports the involvement of a difluoroalkyl radical intermediate in this transformation. nih.govacs.org In some cases, these reactions can be achieved under catalyst-free conditions, relying on the photoactivation of the hypervalent iodine reagent itself. researchgate.net For instance, a visible-light-induced radical difluoroalkylation of quinoxalin-2(1H)-ones was successfully carried out using [bis(difluoroacetoxy)iodo]benzene. researchgate.net These methods represent a green and sustainable approach to the synthesis of difluoromethylated compounds. researchgate.net

Table 4: Visible-Light-Induced Difluoromethylation with Hypervalent Iodine Reagents

| Substrates | Hypervalent Iodine Reagent | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Quinoxalinones, Alkenes | Difluoroiodane(III) reagent | Photocatalyst, visible light | Difluoroalkyl-substituted quinoxaline-2(1H)-ones | Three-component reaction, mild conditions | nih.govbohrium.comacs.org |

| Quinoxalin-2(1H)-ones | [Bis(difluoroacetoxy)iodo]benzene | Visible light, catalyst-free | C3-difluoroalkylated quinoxalin-2(1H)-ones | Catalyst-free, radical process | researchgate.net |

| N-Arylpropiolamides | Difluoroiodane(III) reagent | Visible light | 3-Difluoromethyl spiro[4.5]trienones | Ipso-difluoromethylation | researchgate.net |

Hypervalent Iodine-Mediated Difluoromethylation Reactions

Catalytic Asymmetric Difluorination Employing Chiral Aryl Iodide Catalysts

The introduction of a difluoromethyl group into organic molecules can be achieved through various synthetic routes. One particularly elegant approach involves the catalytic asymmetric difluorination of alkenes, which can generate chiral centers bearing a difluoromethyl group. While not a direct synthesis of 1-(difluoromethyl)-3-iodobenzene itself, this methodology is pivotal for creating chiral analogues.

A notable method employs a simple chiral aryl iodide catalyst for the asymmetric migratory geminal difluorination of β-substituted styrenes. acs.orgorganic-chemistry.org This reaction utilizes readily available commercial reagents, such as m-chloroperbenzoic acid (mCPBA) as the oxidant and hydrogen fluoride pyridine (B92270) (HF•Pyridine) as the fluorine source. acs.orgorganic-chemistry.org The process is notable for its ability to be conducted on a gram scale, highlighting its practical utility. acs.orgorganic-chemistry.org

The reaction with cinnamic acid derivatives as substrates can proceed via two distinct pathways catalyzed by aryl iodides. One pathway leads to a 1,2-difluorination through anchimeric assistance from a carbonyl group. The other, more relevant to the formation of a difluoromethyl group, is a 1,1-difluorination that occurs via a skeletal rearrangement involving a phenonium ion intermediate. acs.org This latter pathway is crucial for generating products with a difluoromethylated stereocenter. acs.orgorganic-chemistry.org

The enantioselectivity of the reaction is influenced by substituent effects and temperature, suggesting that cation-π interactions play a significant role in the stereodifferentiation controlled by the chiral aryl iodide catalyst. acs.orgorganic-chemistry.org This method provides a valuable tool for accessing chiral building blocks that feature the difluoromethyl group, which can serve as a bioisostere for functionalities like alcohols and thiols. acs.org

Radical Difluoromethylation Pathways

Radical chemistry offers a powerful and complementary set of tools for the introduction of the difluoromethyl (CF₂H) group onto aromatic rings. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One prominent strategy involves the use of bromodifluoromethane (B75531) (BrCF₂H) as the difluoromethyl source. Through a metallaphotoredox catalytic system, a silyl (B83357) radical can mediate halogen abstraction from bromodifluoromethane to generate the key difluoromethyl radical (•CF₂H). wikipedia.org This radical can then be incorporated into a dual nickel/photoredox catalytic cycle to achieve the difluoromethylation of a wide array of aryl and heteroaryl bromides. wikipedia.org This approach is particularly valuable for the late-stage functionalization of complex molecules, including drug analogues. wikipedia.org

Another innovative radical pathway is the photocatalytic C-H difluoromethoxylation of arenes and heteroarenes. researchgate.net This method provides experimental access to the difluoromethoxyl radical (•OCF₂H) under mild, room temperature conditions. researchgate.net The process allows for the direct functionalization of C-H bonds, offering a rapid way to generate multiple regioisomers for structure-activity relationship (SAR) studies. researchgate.net The reaction demonstrates good tolerance for halide substituents, which can serve as handles for further synthetic transformations. researchgate.net

Furthermore, copper-catalyzed radical pathways have been developed for difluoromethylation. For instance, the activation of carbon-iodine bonds in alkyl iodides can be initiated by aryl radicals generated through copper catalysis. youtube.com The resulting alkyl radicals can then couple with a difluoromethyl zinc reagent in a Negishi-type cross-coupling reaction to form alkyl difluoromethane products. youtube.com While this specific example focuses on alkyl iodides, the underlying principles of radical generation and coupling are pertinent to the broader field of difluoromethylation.

The table below summarizes key aspects of these radical difluoromethylation pathways.

| Methodology | Difluoromethyl Source | Catalytic System | Substrate Scope | Key Features |

| Metallaphotoredox Catalysis | Bromodifluoromethane | Dual Nickel/Photoredox | Aryl/Heteroaryl Bromides | Mild conditions, late-stage functionalization. wikipedia.org |

| Photocatalytic C-H Difluoromethoxylation | Difluoromethoxyl Radical Precursor | Photocatalyst | Arenes/Heteroarenes | Direct C-H functionalization, access to regioisomers. researchgate.net |

| Copper-Catalyzed Radical-Relay | Difluoromethyl Zinc Reagent | Copper Catalyst | Alkyl Iodides | Aryl radical-initiated C-I bond cleavage. youtube.com |

Advanced Functionalization Strategies for the Aryl Iodide Moiety in Difluoromethylated Arenes

Once the difluoromethyl group is installed on the aromatic ring, the aryl iodide functionality in a molecule like this compound becomes a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The most powerful and widely used of these are palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. youtube.comlibretexts.org In this reaction, the aryl iodide would be coupled with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org The reactivity of the aryl iodide in this compound is expected to be high, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step of the catalytic cycle. libretexts.org This reaction is known for its high functional group tolerance and the commercial availability of a vast array of boronic acid coupling partners. youtube.comyoutube.com

The Heck-Mizoroki reaction provides a method for the arylation of alkenes. acs.orgorganic-chemistry.org This reaction would couple this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative. organic-chemistry.orgyoutube.comlibretexts.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene. organic-chemistry.org The aryl iodide is an excellent substrate for the Heck reaction due to its high reactivity. libretexts.org

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. wikipedia.orgyoutube.comyoutube.com This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgyoutube.com Aryl iodides are the most reactive halides for this transformation, often allowing the reaction to proceed at room temperature. wikipedia.orgyoutube.com This provides a direct route to installing an alkyne functionality onto the difluoromethylated aromatic ring.

The following table provides a comparative overview of these key cross-coupling reactions for the functionalization of a difluoromethylated aryl iodide.

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Key Advantages |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Catalyst + Base | C(sp²)–C(sp²) | High functional group tolerance, vast substrate scope. youtube.comlibretexts.org |

| Heck-Mizoroki Reaction | Alkene | Palladium Catalyst + Base | C(sp²)–C(sp²) (alkenyl) | Direct olefination of aryl halides. acs.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp²)–C(sp) | Premier method for aryl alkyne synthesis. wikipedia.orgyoutube.comyoutube.com |

In addition to these, other cross-coupling reactions such as the Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and various C-N and C-O coupling reactions (e.g., Buchwald-Hartwig amination) can also be employed to further diversify the molecular architecture around the difluoromethylated core. The choice of reaction depends on the desired final product and the compatibility of the functional groups present in the coupling partners.

Elucidation of Reaction Mechanisms in Difluoromethylation of Aryl Systems

Mechanistic Investigations of Transition Metal-Catalyzed Pathways

Transition metals, particularly palladium and copper, have been instrumental in catalyzing the difluoromethylation of aryl halides and their derivatives. The underlying mechanisms often involve a series of well-defined elementary steps, including oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle in palladium- and copper-mediated difluoromethylation reactions typically commences with the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0) or Cu(I)). researchgate.netnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of a new aryl-metal bond, with the metal being oxidized to a higher oxidation state (e.g., Pd(II) or Cu(III)). researchgate.netnih.govacs.org For instance, in palladium catalysis, an aryl iodide can react with a Pd(0) complex to form an arylpalladium(II) iodide intermediate. researchgate.net

Following oxidative addition, the crucial transmetalation step occurs. In this process, a difluoromethyl group from a suitable reagent is transferred to the metal center, displacing the halide. Common difluoromethylating agents include organosilicon compounds (e.g., TMSCF2H), organozinc reagents, and organotin reagents. acs.orgnih.gov The nature of the transmetalation can vary. In some systems, it proceeds through a straightforward exchange of ligands. youtube.com In others, particularly with less reactive partners like boronic acids, a base is required to facilitate the process, which may occur in a stepwise manner. youtube.com For example, in the Suzuki coupling, a base can activate the boronic acid, leading to the formation of a more reactive boronate species that then undergoes transmetalation with the arylpalladium(II) complex. youtube.com

The final step of the catalytic cycle is reductive elimination, where the aryl and difluoromethyl groups on the metal center couple to form the desired difluoromethylated arene product, and the metal catalyst is regenerated in its initial low-valent state. acs.org

Kinetic studies on copper-catalyzed cross-coupling reactions have suggested that the interaction between Cu(I) and Cu(III) species can lead to transmetalation, influencing the formation of both cross-coupling and homocoupling products. nih.govacs.org The stability of the Cu(III) intermediate plays a critical role; if it is short-lived, reductive elimination to the cross-coupled product is favored. nih.govacs.org

Table 1: Key Mechanistic Steps in Palladium- and Copper-Catalyzed Difluoromethylation

| Step | Description | Metal System Example |

| Oxidative Addition | The aryl halide adds to the low-valent metal center, increasing the metal's oxidation state. | Ar-I + Pd(0)L_n → Ar-Pd(II)(I)L_n |

| Transmetalation | The difluoromethyl group is transferred from a reagent to the metal center. | Ar-Pd(II)(I)L_n + (CF2H)M' → Ar-Pd(II)(CF2H)L_n + M'I |

| Reductive Elimination | The aryl and difluoromethyl groups couple, forming the product and regenerating the catalyst. | Ar-Pd(II)(CF2H)L_n → Ar-CF2H + Pd(0)L_n |

An alternative mechanistic pathway in transition metal-catalyzed difluoromethylation involves the formation of metal-difluorocarbene (M=CF2) complexes. cas.cnresearchgate.net In this scenario, a difluorocarbene precursor, such as chlorodifluoromethane (B1668795) (ClCF2H) or bromodifluoroacetate, generates difluorocarbene (:CF2) under the reaction conditions. cas.cn This highly reactive species can then be trapped by a transition metal catalyst, like palladium, to form a metal-difluorocarbene complex. cas.cnresearchgate.net

Experimental evidence supports the involvement of difluorocarbene intermediates. For example, in the palladium-catalyzed difluoromethylation of arylboronic acids, the formation of side products like 4-PhC6H4CF2CF2H is indicative of a difluorocarbene insertion process. cas.cn The reactivity of the metal-difluorocarbene complex is influenced by the oxidation state of the metal; low oxidation states tend to make the difluorocarbene moiety nucleophilic, while high oxidation states render it electrophilic. cas.cn

These metal-difluorocarbene complexes can then react with arylating agents, such as arylboronic acids, to afford the difluoromethylated aromatic product. cas.cnresearchgate.net Although several transition-metal-difluorocarbene complexes have been synthesized and characterized, their application in catalysis is still an area of active research. cas.cnthieme-connect.com

In some metal-catalyzed difluoromethylation reactions, radical intermediates play a key role. For instance, in a metallaphotoredox system using a dual nickel/photoredox catalyst, bromodifluoromethane (B75531) can be activated to generate a difluoromethyl radical (•CF2H). princeton.edu This radical is then trapped by a Ni(II)-aryl intermediate, which is formed from the oxidative addition of an aryl bromide to a Ni(0) catalyst. princeton.edu This generates an aryl-Ni(III)-CF2H complex, which subsequently undergoes reductive elimination to yield the difluoromethylarene product and a Ni(I) species. princeton.edu

Similarly, copper-catalyzed systems can also proceed through radical pathways. Aryl radicals, generated via copper catalysis, can initiate the cleavage of the carbon-iodine bond in alkyl iodides. nih.govchemrxiv.org The resulting alkyl radicals can then enter the copper catalytic cycle and couple with a difluoromethylating agent to form the desired product. nih.govchemrxiv.org The involvement of radical species offers an alternative to the traditional two-electron oxidative addition/reductive elimination pathway and has been particularly useful for the difluoromethylation of challenging substrates. nih.gov

Mechanistic Studies of Metal-Free and Organocatalytic Difluoromethylation

While transition metals are powerful catalysts, metal-free and organocatalytic approaches for difluoromethylation have gained significant attention due to their potential for reduced cost and toxicity. These methods often rely on different mechanistic paradigms, including the involvement of hypervalent iodine species and radical chain reactions.

Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign reagents in organic synthesis. diva-portal.orgnih.gov In the context of difluoromethylation, reagents such as [bis(difluoroacetoxy)iodo]benzene can serve as precursors for the difluoromethyl radical. researchgate.net Under visible light irradiation, these reagents can generate •CF2H radicals, which then participate in subsequent reactions. researchgate.net

These iodine(III) compounds are also used in chemoselective arylation reactions with a range of nucleophiles under mild, metal-free conditions. diva-portal.org The reactivity of hypervalent iodine reagents stems from the high nucleofugality of the iodonio group and their ability to act as single-electron oxidants. rsc.org Mechanistic investigations, often supported by NMR analysis and DFT calculations, have been crucial in understanding the regio- and stereochemical outcomes of reactions involving these reagents. diva-portal.org

Radical chain reactions are a cornerstone of many metal-free difluoromethylation methods, particularly those initiated by photoredox catalysis or thermal means. rsc.org A typical radical chain mechanism consists of three main phases: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of an initial radical species. In photoredox catalysis, a photocatalyst absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical. nih.govyoutube.com For example, a difluoromethylating agent can be reduced by the excited photocatalyst to generate a difluoromethyl radical. nih.gov

Propagation: The generated radical then reacts with another molecule to form the desired product and a new radical, which continues the chain. youtube.com This "hot potato" exchange of the radical center allows the reaction to proceed until the reactants are consumed. youtube.com For instance, a difluoromethyl radical can add to an aromatic ring, and a subsequent step regenerates a radical that can participate in the next cycle.

Termination: The chain reaction ceases when two radicals combine to form a non-radical species. youtube.com

Photoredox catalysis offers a powerful way to generate radicals under mild conditions using visible light. nih.govyoutube.com Both single catalytic cycles involving only a photocatalyst and dual catalytic systems that merge photoredox and transition metal catalysis have been developed. nih.govyoutube.com These methods have proven effective for the difluoromethylation of a wide range of substrates, including various heterocycles. rsc.orgrsc.org

Table 2: Comparison of Difluoromethylation Mechanisms

| Mechanism Type | Key Intermediates | Typical Conditions | Advantages |

| Transition Metal-Catalyzed (Pd, Cu) | Organometallic complexes (e.g., Ar-Pd-CF2H), Metal-difluorocarbene complexes | Often requires elevated temperatures, specific ligands | High efficiency, broad substrate scope acs.orgwindows.netnih.gov |

| Metallaphotoredox (Ni/Photoredox) | Radical species (•CF2H), Organometallic complexes (e.g., Ar-Ni-CF2H) | Mild conditions, visible light | High functional group tolerance, use of simple reagents princeton.edu |

| Metal-Free (Hypervalent Iodine) | Difluoromethyl radicals, Hypervalent iodine species | Often photocatalytic (visible light) | Environmentally benign, avoids transition metals diva-portal.orgresearchgate.net |

| Metal-Free (Photoredox/Thermal Radical Chain) | Difluoromethyl radicals | Mild conditions, visible light or heat | Avoids metal catalysts, good for specific substrates rsc.orgnih.gov |

Kinetic Analyses and Reaction Rate Determinations

A comprehensive study on the copper-catalyzed trifluoromethylation of aryl halides provides a robust framework for understanding the kinetics of similar difluoromethylation reactions. acs.org In this study, the reaction of various aryl halides with a copper-trifluoromethyl (CuCF3) reagent was investigated, yielding detailed information on the reaction order, rate law, and the influence of electronic effects.

Rate = k[Aryl Halide][CuCF3]

This second-order kinetics suggests that the rate-determining step involves the collision of one molecule of the aryl halide with one molecule of the copper reagent. acs.org

Further mechanistic investigations, including computational studies, identified the oxidative addition of the aryl halide to the copper(I) center as the rate-determining step of the reaction. acs.org In this step, the carbon-halogen bond of the aryl halide is broken, and a new organocopper(III) intermediate is formed. The activation energy for this step was calculated to be approximately 21.9 kcal/mol for iodobenzene. acs.org

The influence of substituents on the aromatic ring of the aryl halide provides critical information about the nature of the transition state of the rate-determining step. A Hammett plot, which correlates the logarithm of the relative reaction rates (log(kX/kH)) with the Hammett substituent constant (σ), is a powerful tool for this analysis.

For the copper-catalyzed trifluoromethylation of para-substituted aryl iodides, a positive slope (ρ value) was observed in the Hammett plot. acs.org Specifically, two linear correlations were found, one with a ρ value of +0.69 and another with +1.83, which could be unified into a single linear correlation with σp- constants, yielding a ρ value of +0.91. acs.org A positive ρ value signifies that the reaction rate is accelerated by electron-withdrawing groups on the aryl ring and decelerated by electron-donating groups. This is consistent with a mechanism where there is an increase in negative charge at the reaction center in the transition state, which is stabilized by electron-withdrawing substituents. This observation further supports the oxidative addition of the aryl halide as the rate-determining step, as this step involves the nucleophilic attack of the copper(I) species on the electrophilic carbon of the aryl halide.

While the specific ρ value would differ for a difluoromethylation reaction, the general trend is expected to be similar. Therefore, for a substrate like 1-(difluoromethyl)-3-iodobenzene, the difluoromethyl group, being electron-withdrawing, would be expected to activate the aryl iodide towards oxidative addition compared to unsubstituted iodobenzene.

Based on the detailed kinetic and mechanistic studies of analogous trifluoromethylation reactions, we can infer the likely kinetic behavior for the difluoromethylation of aryl iodides. It is probable that copper-catalyzed difluoromethylation reactions also follow second-order kinetics, with the rate being dependent on both the aryl iodide and the difluoromethylating agent.

Several studies on copper-mediated difluoromethylation have indeed shown that electron-deficient aryl iodides are often good substrates, which aligns with the positive ρ value observed in the Hammett analysis of the related trifluoromethylation. rsc.org The formation of a more stable cuprate (B13416276) species, [Cu(CF2H)2]-, has also been proposed in copper-mediated difluoromethylations using reagents like trimethylsilyl)difluoromethane (TMSCF2H). acs.org The reaction of this cuprate with the aryl iodide would still likely proceed through an oxidative addition pathway.

In palladium-catalyzed difluoromethylation reactions, the mechanism can be more complex and dependent on the specific catalytic system. However, oxidative addition of the aryl halide to a low-valent palladium species is a common initial step in many cross-coupling catalytic cycles.

The following table summarizes the key kinetic parameters and their implications, drawing parallels from the well-studied trifluoromethylation reaction.

| Kinetic Parameter | Finding in Analogous Trifluoromethylation | Implied Consequence for Difluoromethylation of Aryl Systems |

| Reaction Order | First order in aryl halide; First order in CuCF3 reagent. acs.org | The reaction rate is expected to be directly proportional to the concentration of both the aryl iodide and the difluoromethylating agent. |

| Rate Law | Rate = k[Aryl Halide][CuCF3] acs.org | Control of reactant concentrations is a key factor in managing the reaction speed. |

| Rate-Determining Step | Oxidative addition of the C-X bond to the Cu(I) center. acs.org | The strength of the carbon-iodine bond and the electronic properties of the aryl iodide are critical for the reaction efficiency. |

| Hammett Analysis (ρ value) | Positive (ρ = +0.91 with σp-). acs.org | Electron-withdrawing substituents on the aryl iodide, such as the CF2H group in this compound, are expected to accelerate the reaction. |

It is important to note that while these analogies provide a strong basis for understanding the kinetics of difluoromethylation, dedicated kinetic studies on specific difluoromethylation reactions are necessary to confirm these hypotheses and to quantify the reaction rates and substituent effects accurately. Such studies would be invaluable for the rational design of more efficient and selective difluoromethylation processes for the synthesis of valuable fluorinated molecules.

Computational and Theoretical Studies of 1 Difluoromethyl 3 Iodobenzene and Its Reaction Pathways

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 1-(difluoromethyl)-3-iodobenzene, DFT calculations would be instrumental in elucidating the mechanisms of its reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.

Researchers typically employ DFT to map out the entire reaction coordinate for these catalytic cycles. The process involves:

Oxidative Addition: Calculating the energy barrier for the insertion of a palladium(0) catalyst into the carbon-iodine bond of this compound. This is often the initial and rate-determining step in many cross-coupling reactions.

Transmetalation: Modeling the transfer of the coupling partner (e.g., an organoboron compound in Suzuki coupling) to the palladium center.

Reductive Elimination: Investigating the final step where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium catalyst is regenerated.

These calculations provide insights into the feasibility of a proposed mechanism and can help identify key intermediates and transition states. For example, in palladium-catalyzed reactions, DFT can clarify the roles of ligands, solvents, and additives in the catalytic cycle.

Characterization of Transition State Structures and Energy Profiles

A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction pathway. For reactions involving this compound, computational chemists would:

Locate Transition State Geometries: Using algorithms to find the specific molecular arrangement that corresponds to the energy maximum between a reactant and a product.

Frequency Calculations: Confirming the located structure is a true transition state by ensuring it has exactly one imaginary frequency corresponding to the bond-breaking or bond-forming motion of the reaction.

Construct Energy Profiles: Plotting the relative energies of reactants, intermediates, transition states, and products to create a reaction energy profile. This profile visually represents the energy barriers (activation energies) for each step of the reaction.

Table 1: Illustrative Energy Data from a Generic Palladium-Catalyzed Cross-Coupling Reaction Profile

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting point of the reaction. |

| 2 | Oxidative Addition TS | +15.2 | Energy barrier for the C-I bond activation. |

| 3 | Oxidative Addition Intermediate | -5.4 | A stable intermediate formed after catalyst insertion. |

| 4 | Transmetalation TS | +18.9 | The rate-determining step of the cycle. |

| 5 | Reductive Elimination TS | +12.1 | Energy barrier for the formation of the final product. |

| 6 | Products + Catalyst | -25.0 | The final, thermodynamically favorable products. |

This table is a generalized example and does not represent actual calculated data for this compound.

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemical calculations are used to understand the intrinsic electronic properties of this compound, which dictate its reactivity. Key properties that would be analyzed include:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.

Partial Atomic Charges: Calculating the charge distribution within the molecule. The electron-withdrawing nature of the difluoromethyl (CHF2) group is expected to influence the charge on the aromatic ring and the C-I bond. This can affect the ease of oxidative addition.

Bond Dissociation Energies: Computing the energy required to break the C–I bond, providing a direct measure of its strength and susceptibility to cleavage by a catalyst. The difluoromethyl group's electronic influence would be a key factor in this analysis.

Computational Prediction of Regio- and Stereoselectivity

For substrates with multiple potential reaction sites, computational chemistry is an invaluable tool for predicting regioselectivity. While this compound has a defined substitution pattern, its derivatives or reactions at other positions could present selectivity challenges.

Computational models can predict the favored regio- or stereoisomer by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product. For example, if a reaction could occur at different positions on the benzene (B151609) ring, DFT calculations would be used to determine the energy profiles for each pathway, thereby predicting the most likely outcome. This approach has been successfully used to explain and predict regioselectivity in various C-H functionalization and cross-coupling reactions.

Synthetic Applications and Transformations of 1 Difluoromethyl 3 Iodobenzene

A Versatile Building Block in Organic Synthesis

1-(Difluoromethyl)-3-iodobenzene serves as a key intermediate in organic synthesis, primarily due to the presence of two reactive sites: the iodine atom, which is highly susceptible to cross-coupling reactions, and the difluoromethyl-substituted aromatic ring.

Cross-Coupling Reactions at the Iodine Position

The carbon-iodine bond in this compound is the primary site for synthetic transformations, readily participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While direct examples with this compound are not extensively documented in readily available literature, the synthesis of the corresponding boronic acid, 3-(difluoromethyl)phenylboronic acid, is a common and logical step. This is typically achieved by reacting the iodo-compound with a boron source. The resulting boronic acid can then undergo Suzuki-Miyaura coupling with a wide range of aryl or vinyl halides and triflates, providing access to a diverse set of biaryl and styrenyl compounds containing the difluoromethyl group.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. documentsdelivered.com this compound is an ideal substrate for this reaction, coupling with various alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is crucial for the synthesis of internal alkynes, which are themselves versatile intermediates for the construction of more complex molecules, including heterocycles and conjugated systems.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netnih.gov this compound can be effectively coupled with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds. nih.gov This reaction provides a direct method for the vinylation of the difluoromethylphenyl scaffold, leading to the formation of stilbene (B7821643) and cinnamate (B1238496) derivatives bearing the difluoromethyl group.

The following table summarizes the expected products from these key cross-coupling reactions:

| Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid (R-B(OH)₂) | 3-(Difluoromethyl)biphenyl derivatives |

| Sonogashira | Terminal alkyne (R-C≡CH) | 1-(Alkynyl)-3-(difluoromethyl)benzene derivatives |

| Heck | Alkene (R-CH=CH₂) | 1-(Alkenyl)-3-(difluoromethyl)benzene derivatives |

Direct Functionalization of the Aryl Ring Bearing the Difluoromethyl Group

While the reactivity of the carbon-iodine bond dominates the chemistry of this compound, direct functionalization of the aromatic C-H bonds presents an alternative and increasingly explored avenue for derivatization. Palladium-catalyzed C-H activation methodologies have been developed for the arylation and functionalization of arenes. Although specific examples for this compound are not prevalent in the literature, likely due to the high reactivity of the iodine substituent, related transformations on similar substrates suggest potential pathways. For instance, directed C-H functionalization of arenes bearing directing groups allows for site-selective introduction of new substituents.

Access to Complex Fluorinated Scaffolds and Heterocycles

The derivatives of this compound obtained from cross-coupling reactions are valuable precursors for the synthesis of complex fluorinated molecules and heterocyclic systems. The difluoromethyl group can significantly influence the biological activity and physical properties of these final products.

For example, the acetylenic derivatives formed from Sonogashira coupling can undergo intramolecular cyclization reactions to form a variety of heterocycles, such as indoles and quinolines, which are common motifs in pharmaceuticals. Similarly, the products of Suzuki and Heck reactions can be further elaborated to construct polycyclic aromatic systems or other complex scaffolds relevant to drug discovery and materials science.

Advanced Applications in Bioactive Molecule Synthesis and Materials Science

While specific, publicly disclosed examples of blockbuster drugs synthesized directly from this compound are not readily found, the patent literature likely contains numerous instances of its use as an intermediate in the synthesis of proprietary compounds being investigated for various therapeutic areas.

In the realm of materials science, the introduction of the difluoromethylphenyl moiety can be used to fine-tune the electronic and photophysical properties of organic materials. For example, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices to enhance their performance and stability.

Advanced Analytical and Spectroscopic Techniques for Research on 1 Difluoromethyl 3 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-(difluoromethyl)-3-iodobenzene. It provides precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum gives information on the aromatic protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the difluoromethyl and iodo groups.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the benzene (B151609) ring and the difluoromethyl group. The carbon attached to the fluorine atoms shows a characteristic triplet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for compounds containing fluorine. For this compound, the ¹⁹F NMR spectrum shows a doublet for the two equivalent fluorine atoms, which are coupled to the adjacent proton of the difluoromethyl group.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1-(Difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | ¹H | 7.09 (t) | J = 59.0 |

| ¹⁹F | - | - | |

| (Difluoromethyl)(3-nitrobenzyl)sulfane | ¹H | 8.24 (s), 8.15 (d), 7.71 (d), 7.53 (t), 6.81 (t) | J = 7.9, J = 55.8 |

| ¹⁹F | -93.69 (d) | J = 55.8 | |

| ¹³C | 148.39, 138.99, 134.92, 129.74, 123.76, 122.65, 119.73 (t) | J = 274.3 | |

| 2-((Difluoromethyl)thio)-4,6-dimethylpyrimidine | ¹H | 7.81 (t), 6.79 (s) | J = 56.0 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound and distinguish it from other molecules with the same nominal mass. HRMS is also invaluable for identifying products and byproducts in reactions involving this compound. For instance, in a study on the cathodic reduction of bromodifluoromethyl phenyl sulfide, HRMS was used to detect the formation of a difluorocarbene adduct. beilstein-journals.org

X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique can provide precise bond lengths, bond angles, and intermolecular interactions. While a specific XRD study for this compound was not found, the crystal structure of the related compound (difluoromethyl)benzene (B1298653) has been analyzed, revealing a P 1 21/n 1 space group and specific unit cell dimensions. nih.gov Such analyses are crucial for understanding the solid-state packing and properties of these types of molecules.

Table 2: Crystallographic Data for (Difluoromethyl)benzene nih.gov

| Parameter | Value |

|---|---|

| Space Group | P 1 21/n 1 |

| a | 5.8540 Å |

| b | 7.9654 Å |

| c | 13.198 Å |

| α | 90.00° |

| β | 100.18° |

Spectroscopic Methods for In Situ Reaction Monitoring (e.g., IR, UV-Vis)

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for in situ monitoring of reactions involving this compound.

IR Spectroscopy: This technique is useful for tracking the progress of a reaction by monitoring the appearance and disappearance of characteristic vibrational bands of functional groups. For example, the C-I and C-F stretching vibrations in this compound would have distinct frequencies that could be monitored. The NIST WebBook provides IR spectral data for the related compound 1-iodo-3-(trifluoromethyl)benzene. nist.gov

UV-Vis Spectroscopy: This method can monitor changes in conjugation and electronic structure during a reaction. The aromatic system of this compound will have a characteristic UV absorption spectrum that would be expected to change upon chemical transformation.

While specific studies detailing the in situ monitoring of this compound were not identified, the principles of these techniques are widely applied in synthetic chemistry for real-time analysis of reaction kinetics and mechanisms.

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of reactions involving this compound, EPR could be instrumental in identifying and studying any radical intermediates that may form. For example, if a reaction proceeds through a pathway involving the homolytic cleavage of the C-I bond or the formation of a radical on the difluoromethyl group, EPR would be the primary tool for observing these transient species. Studies on other systems have shown the utility of EPR in identifying paramagnetic intermediates in complex catalytic cycles. nih.gov

Future Directions and Emerging Research Avenues for 1 Difluoromethyl 3 Iodobenzene Chemistry

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For a molecule like 1-(difluoromethyl)-3-iodobenzene, future efforts will concentrate on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Key avenues include the use of greener solvents, alternative energy sources, and atom-economical reagents.

Recent advances in green fluorine chemistry highlight several promising strategies. dovepress.com One major goal is to move away from traditional organic solvents toward greener alternatives like water or ionic liquids. rsc.orgresearchgate.net Fluorination reactions in aqueous media, once thought to be impractical, are now a significant area of research, offering a more environmentally friendly approach. rsc.org Another strategy involves solvent-free reaction conditions, such as mechanochemistry (ball milling), which can reduce waste and sometimes lead to different reactivity or product selectivity. beilstein-journals.org The development of a greener approach for synthesizing fluoro-aromatics using recyclable ionic liquids in Balz-Schiemann reactions demonstrates a viable path for reducing waste and improving safety. researchgate.net Furthermore, replacing hazardous reagents like SbF₃ and HF, used in traditional methods like the Swarts reaction, with safer alternatives is a high priority. dovepress.com The ideal future synthesis would employ low-cost, nucleophilic fluorine sources and avoid stoichiometric, atom-uneconomical reagents. dovepress.com

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The introduction of chirality into molecules containing a difluoromethyl group is of paramount importance, as stereochemistry is critical to biological activity. Future research will undoubtedly focus on developing robust methods for the enantioselective and diastereoselective synthesis of chiral analogues derived from this compound. This involves creating new stereogenic centers adjacent to or distant from the difluoromethylated ring.

Current strategies in asymmetric synthesis provide a roadmap for this endeavor. The development of chiral phase-transfer catalysts, chiral ligands for transition-metal-catalyzed cross-coupling reactions, and organocatalysis are all promising areas. For instance, the enantioselective synthesis of chiral gem-difluorinated spiro-heterocyclic compounds has been achieved through chiral phosphoric acid (CPA)-catalyzed asymmetric cyclization reactions. nih.gov Similarly, highly enantioselective hydrogenation of unsaturated precursors using chiral metal-ligand complexes, such as Iridium/(R,R)-f-spiroPhos, offers a powerful tool for creating chiral cyclic amines. researchgate.net The synthesis of chiral sulfinates using chiral diamines as catalysts also demonstrates the potential for creating stereocenters with high enantioselectivity. nih.gov These methodologies could be adapted to substrates derived from this compound to produce a diverse library of enantiomerically pure compounds for biological screening. Diastereoselective approaches, such as those used in the synthesis of fulleropyrrolidines, could also be applied to control the relative stereochemistry of multiple chiral centers. nih.gov

C-H Difluoromethylation Directed by the Iodine Atom or Other Functionalities

While this compound is a valuable starting material, future research will also explore its use in directing further C-H functionalization reactions. The iodine atom itself can serve as a directing group or be transformed into a functional group that directs subsequent reactions, enabling the precise installation of additional substituents on the aromatic ring.

The iodine atom can be activated to form hypervalent iodine species, such as diaryliodonium salts or λ³-iodanes, which can then participate in a variety of transformations. acs.org This activation enables transition-metal-free bond formation through processes like ligand coupling. acs.org An exciting prospect is the photolytic generation of difluoromethyl radicals from hypervalent iodine(III) reagents, which can then be used to difluoromethylate other heteroarenes under mild, catalyst-free conditions. nih.gov This suggests the potential for intramolecular C-H difluoromethylation directed by a pre-installed iodine functionality. Furthermore, the iodine atom in this compound makes it an ideal substrate for a range of cross-coupling reactions, which can be used to introduce other functionalities that subsequently direct C-H activation at other positions.

Exploration of Novel Catalytic Systems and Reagent Discovery

The discovery of new catalysts and reagents is a continuous driver of innovation in synthetic chemistry. For reactions involving this compound, research will focus on developing more efficient, selective, and robust catalytic systems. This includes exploring a wider range of transition metals, developing novel ligands, and harnessing the power of photoredox and electrochemical catalysis.

Recent breakthroughs have demonstrated the efficacy of base metal catalysis for difluoromethylation. Nickel- and copper-based catalysts have been successfully used for the difluoromethylation of aryl iodides, offering a more economical alternative to precious metals like palladium. acs.orgnih.govthieme-connect.com For example, a stable, solid difluoromethyl zinc reagent can be used with a nickel catalyst to perform difluoromethylation at room temperature. acs.orgnih.gov Similarly, copper-catalyzed methods using (difluoromethyl)zinc reagents proceed efficiently without the need for ligands or activators. acs.org Visible-light photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of difluoromethoxylated compounds under mild conditions. nih.govresearchgate.net The development of new difluoromethylating reagents with improved stability, reactivity, and safety profiles will also be crucial. qmul.ac.uk

Table 1: Comparison of Catalytic Systems for Aryl Difluoromethylation

| Catalytic System | Metal(s) | Difluoromethyl Source | Conditions | Key Advantages |

| Dual Catalyst System | Palladium / Silver | Me₃SiCF₂H | Mild | Compatible with various functional groups |

| Nickel Catalysis | Nickel | Isolable (CF₂H)Zn reagent | Room Temperature | Mild conditions, uses base metal |

| Copper Catalysis | Copper | (CF₂H)Zn reagent | Ligand/Activator-free | Operationally simple, uses base metal |

| Photoredox Catalysis | Iridium or Ruthenium | S-(difluoromethyl)sulfonium salt | Visible Light | Mild conditions, high functional group tolerance |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory discoveries into practical applications, scalable and efficient synthesis is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, better process control, higher yields, and easier scale-up.

Continuous-flow strategies are particularly well-suited for reactions involving gases or highly reactive intermediates, which are common in fluorine chemistry. mit.edu Protocols have been developed for difluoromethylation using gaseous reagents like fluoroform (CHF₃) and chlorodifluoromethane (B1668795) (CHF₂Cl) in flow reactors. akjournals.comrsc.org These methods are highly atom-efficient and can utilize inexpensive feedstocks. rsc.orgallfordrugs.com The use of low-cost, 3D-printed photoflow reactors for visible-light-mediated reactions further enhances accessibility and reduces costs, offering increased safety and short reaction times. nih.gov

Automation can be coupled with flow chemistry to create highly efficient production systems. Automated synthesis modules, such as the GE TRACERlab™ or Synthra platforms, are already used for the routine production of 18F-labeled radiotracers for PET imaging. nih.govnih.gov These systems can perform multi-step sequences, including reaction, purification, and formulation, with minimal manual intervention. nih.govresearchgate.net Applying these principles to the synthesis of this compound and its derivatives could significantly accelerate research and development by enabling high-throughput library synthesis and on-demand production of key intermediates.

Design and Synthesis of Novel Difluoromethylated Analogues with Enhanced Biological Activity

A primary driver for the synthesis of compounds like this compound is their potential as precursors to new pharmaceuticals and agrochemicals. The difluoromethyl (CF₂H) group is a valuable motif in drug design because it can act as a bioisostere of hydroxyl, thiol, or amine groups, while often improving metabolic stability, cell membrane permeability, and binding affinity. nih.gov

Future research will focus on using this compound as a scaffold to design and synthesize novel analogues with tailored biological activities. By using the iodine atom as a synthetic handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of substituents can be introduced at the 3-position. This allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target. For example, incorporating the difluoromethyl-phenyl moiety into known pharmacophores, such as quinoxalin-2-ones or pyrazolines, could lead to new classes of potent therapeutic agents. nih.gov The difluoromethyl group's ability to serve as a hydrogen bond donor is a key feature that can be exploited to enhance interactions with protein targets. thieme-connect.com The design of new analogues will be guided by computational modeling and a deeper understanding of how the unique electronic properties of the CF₂H group influence molecular interactions. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-3-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange reactions using iodinating agents (e.g., NaI in acetone) on 1-(difluoromethyl)-3-bromobenzene precursors may yield the target compound. Alternatively, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with iodobenzene derivatives and fluorinated boronic acids could be employed. Reaction optimization should focus on temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming the difluoromethyl group (δ ~ -100 to -120 ppm, splitting patterns depend on coupling with adjacent protons) .

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and iodine’s deshielding effects on adjacent carbons.

- X-ray Crystallography : Resolves spatial arrangement; triclinic crystal systems (space group P1) with unit cell parameters (a = 7.983 Å, b = 10.188 Å, c = 11.691 Å) have been reported for analogous fluorinated iodobenzenes .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks at m/z 254 (C7H5F2I<sup>+</sup>) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as the C–I bond is susceptible to hydrolysis. Purity degradation can be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric effects in cross-coupling reactions compared to other fluorinated substituents?

- Methodological Answer : The difluoromethyl group (–CF2H) exhibits strong electron-withdrawing effects (σm = 0.43) due to fluorine’s electronegativity, enhancing oxidative addition in Pd-catalyzed reactions. Steric hindrance is moderate (A-value ~0.3 kcal/mol), allowing regioselective coupling at the iodine site. Comparative studies with –CF3 or –CHF2 groups show slower reaction kinetics for –CF2H, requiring optimized ligand systems (e.g., XPhos) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug discovery?

- Methodological Answer :

- DFT Calculations : Model transition states for C–I bond activation (e.g., B3LYP/6-31G* basis set).

- Docking Simulations : Assess interactions with biological targets (e.g., kinases) via AutoDock Vina, incorporating fluorine’s van der Waals radius (1.47 Å) and electrostatic potential maps.

- MD Simulations : Study conformational stability in aqueous environments, accounting for fluorine’s hydrophobic effects .

Q. How does this compound compare to non-fluorinated analogs in mediating protein-ligand interactions?

- Methodological Answer : Fluorine’s stereoelectronic effects enhance binding affinity by 10–30% in kinase inhibitors due to:

- Dipole-Dipole Interactions : Stabilization of α-helix motifs in ATP-binding pockets.

- Reduced Basicility : Lower pKa of adjacent amines, improving membrane permeability (logP reduced by ~0.5 units vs. non-fluorinated analogs).

Experimental validation via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) is recommended to quantify ΔG and Kd values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.